

Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 1H-indazole-3-carboxylate*

Cat. No.: *B1582951*

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **Ethyl 1H-indazole-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-indazole-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active agents. Its structural integrity is paramount to the efficacy and safety of its derivatives. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and quality assessment of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind spectral features and to provide robust, self-validating experimental protocols for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules like **Ethyl 1H-indazole-3-carboxylate**. It provides detailed information about the carbon-hydrogen framework, enabling the differentiation between

isomers, a common challenge in indazole chemistry.[\[1\]](#)[\[2\]](#) The 1H-indazole tautomer is thermodynamically more stable and its spectroscopic signature is distinct from the 2H-isomer.

[\[1\]](#)

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a quantitative map of the hydrogen atoms within the molecule. The spectrum of **Ethyl 1H-indazole-3-carboxylate** is characterized by a distinct set of signals corresponding to the aromatic protons of the indazole ring, the N-H proton, and the ethyl ester moiety.

Interpretation of Key Signals:

- N-H Proton: A significantly deshielded, broad singlet is typically observed far downfield (often >10 ppm). This is a hallmark of the 1H-indazole tautomer and its breadth is due to quadrupole broadening and potential hydrogen exchange.[\[1\]](#)
- Aromatic Protons: The four protons on the benzene ring of the indazole core appear in the aromatic region (typically 7.2-8.2 ppm). Their specific chemical shifts and coupling patterns are diagnostic of the substitution pattern.
- Ethyl Ester Protons: The ethyl group gives rise to a characteristic quartet (for the -CH₂- group) and a triplet (for the -CH₃ group), a result of spin-spin coupling.

Table 1: Representative ¹H NMR Data for **Ethyl 1H-indazole-3-carboxylate** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.5-12.0	br s	-	N-H
~8.15	d	~8.0	H-4
~7.75	d	~8.4	H-7
~7.45	t	~7.6	H-6
~7.25	t	~7.4	H-5
4.51	q	7.1	-OCH ₂ CH ₃
1.47	t	7.1	-OCH ₂ CH ₃

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. For **Ethyl 1H-indazole-3-carboxylate**, the key signals include the ester carbonyl, the aromatic carbons, and the ethyl group carbons. NMR spectroscopy is a highly effective tool for assigning the structures of 1- and 2-substituted indazoles, as the spectra of the two isomers are typically different enough to be used for diagnosis.[2][3]

Interpretation of Key Signals:

- **Carbonyl Carbon (C=O):** This carbon is highly deshielded and appears as a distinct peak around 163 ppm.
- **Aromatic Carbons:** The carbons of the indazole ring appear in the range of ~110-142 ppm.
- **Ethyl Group Carbons:** The -OCH₂- carbon appears around 61 ppm, while the terminal -CH₃ carbon is found further upfield around 14 ppm.

Table 2: Representative ¹³C NMR Data for **Ethyl 1H-indazole-3-carboxylate** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~163.5	C=O
~141.8	C-7a
~140.0	C-3
~127.2	C-6
~122.0	C-5
~121.5	C-3a
~120.9	C-4
~110.8	C-7
61.3	-OCH ₂ CH ₃
14.5	-OCH ₂ CH ₃

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 1H-indazole-3-carboxylate** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[\[4\]](#)
- ¹H NMR Acquisition:
 - Set the spectral width to cover a range of 0-15 ppm.
 - Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[\[5\]](#)
- ¹³C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum to simplify the signals to singlets.
- Set the spectral width to 0-200 ppm.
- A greater number of scans will be required due to the lower natural abundance of ^{13}C .
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an essential, rapid technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[6]

Interpreting the IR Spectrum

The IR spectrum of **Ethyl 1H-indazole-3-carboxylate** provides a clear vibrational fingerprint, confirming the presence of the N-H bond, the ester carbonyl group, and the aromatic system.

Table 3: Characteristic IR Absorption Bands for **Ethyl 1H-indazole-3-carboxylate**

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
~3300-3100	Medium, Broad	N-H Stretch	Indazole N-H
~3000-2850	Medium-Weak	C-H Stretch	Aromatic & Aliphatic C-H
~1725-1700	Strong, Sharp	C=O Stretch	Ester Carbonyl
~1620, ~1460	Medium-Weak	C=C Stretch	Aromatic Ring
~1250-1200	Strong	C-O Stretch	Ester C-O

Causality of Key Absorptions:

- The N-H stretch is typically broad due to hydrogen bonding.[7]

- The C=O stretch of the ester is one of the most intense peaks in the spectrum, appearing around 1710 cm^{-1} .^[5] Its position confirms it is conjugated with the aromatic indazole ring.
- The C-O stretch is also strong and characteristic of the ester functional group.

Experimental Protocol for IR Analysis

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high resolution, its elemental formula.

Mass Spectrum Analysis

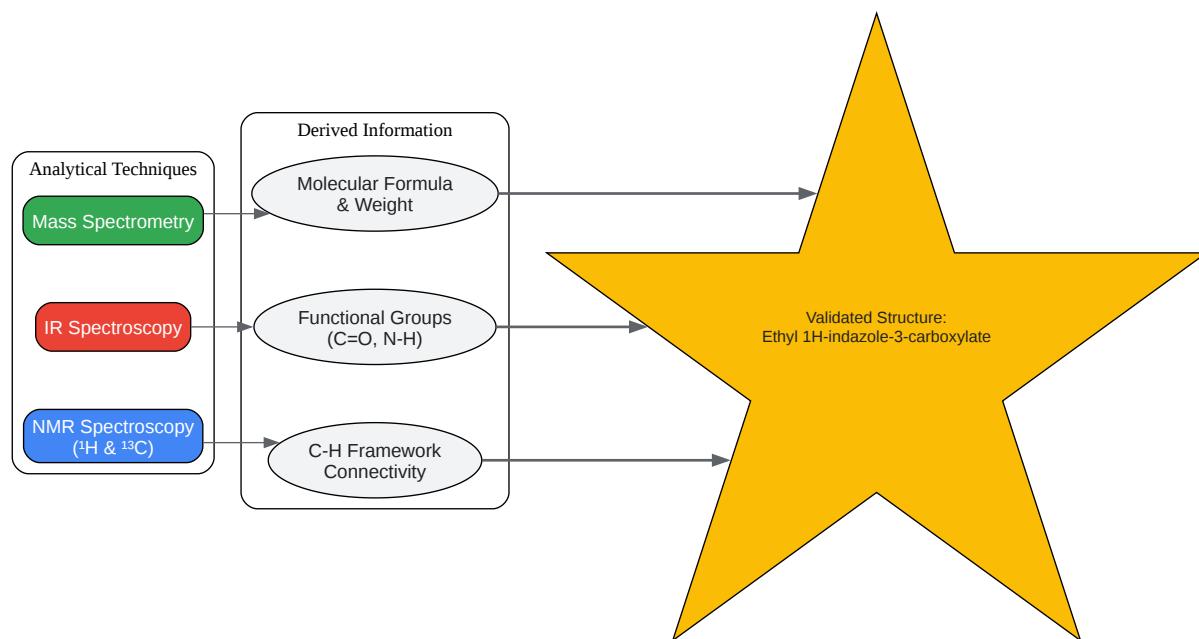
For **Ethyl 1H-indazole-3-carboxylate** ($\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2$), the expected monoisotopic mass is 190.0742 g/mol .^[8]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated Exact Mass (m/z)	Found Exact Mass (m/z)
[M+H] ⁺	191.0815	191.0819
[M+Na] ⁺	213.0634	213.063x

Source: Data synthesized from literature values.[\[5\]](#)[\[9\]](#)

Interpretation:


- Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), the protonated molecule $[M+H]^+$ is often the most abundant ion observed. High-resolution analysis confirming this mass to within a few parts per million (ppm) provides unequivocal evidence for the elemental composition $C_{10}H_{11}N_2O_2^+.$ [\[9\]](#)
- Fragmentation: While detailed fragmentation analysis is beyond this guide's scope, characteristic losses (e.g., loss of the ethoxy group, $-OC_2H_5$) can provide further structural confirmation.

Experimental Protocol for Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
 - The instrument should be calibrated to ensure high mass accuracy.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS. This holistic approach ensures a validated and irrefutable structural assignment.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural elucidation.

This workflow illustrates the synergistic relationship between the primary spectroscopic techniques. NMR defines the core structure, IR confirms the functional groups, and MS validates the elemental composition, all converging to confirm the identity of **Ethyl 1H-indazole-3-carboxylate**.

Conclusion

The rigorous application and correct interpretation of NMR, IR, and Mass Spectrometry are indispensable for the scientific community working with **Ethyl 1H-indazole-3-carboxylate**. This guide has detailed the characteristic spectral data and provided robust protocols to ensure that researchers can confidently verify the structure and purity of their materials, a critical step in advancing drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. echemi.com [echemi.com]
- 8. ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 1H-indazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582951#spectroscopic-data-nmr-ir-mass-spec-for-ethyl-1h-indazole-3-carboxylate\]](https://www.benchchem.com/product/b1582951#spectroscopic-data-nmr-ir-mass-spec-for-ethyl-1h-indazole-3-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com